molecular formula C16H25N B13710010 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine

Katalognummer: B13710010
Molekulargewicht: 231.38 g/mol
InChI-Schlüssel: FXMQICKWRVNBOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a 4-methylphenyl group and a butylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine typically involves the reaction of 1-(4-methylphenyl)cyclobutanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methylphenyl)cyclobutanone: A precursor in the synthesis of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine.

    4-Methylphenylcyclobutane: A structurally similar compound with different functional groups.

    Cyclobutylamine: A simpler amine with a cyclobutyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a cyclobutyl ring and a butylamine chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H25N

Molekulargewicht

231.38 g/mol

IUPAC-Name

3-methyl-1-[1-(4-methylphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-4-10-16)14-7-5-13(3)6-8-14/h5-8,12,15H,4,9-11,17H2,1-3H3

InChI-Schlüssel

FXMQICKWRVNBOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CCC2)C(CC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.